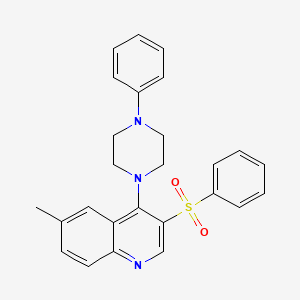

3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline

CAS No.: 866845-16-1

Cat. No.: VC5094404

Molecular Formula: C26H25N3O2S

Molecular Weight: 443.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866845-16-1 |

|---|---|

| Molecular Formula | C26H25N3O2S |

| Molecular Weight | 443.57 |

| IUPAC Name | 3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline |

| Standard InChI | InChI=1S/C26H25N3O2S/c1-20-12-13-24-23(18-20)26(25(19-27-24)32(30,31)22-10-6-3-7-11-22)29-16-14-28(15-17-29)21-8-4-2-5-9-21/h2-13,18-19H,14-17H2,1H3 |

| Standard InChI Key | SXIDKNBKLLCTEB-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |

Introduction

Chemical Identity and Structural Analysis

3-(Benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline features a quinoline core substituted at positions 3, 4, and 6. The molecular formula is C26H25N3O2S, with a molecular weight of 443.59 g/mol. Its IUPAC name systematically describes the substituents:

-

Position 3: Benzenesulfonyl group (C6H5SO2)

-

Position 4: 4-Phenylpiperazine moiety (C10H11N2)

-

Position 6: Methyl group (CH3)

Table 1: Comparative Molecular Properties of Quinoline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C26H25N3O2S | 443.59 | Benzenesulfonyl, 4-phenylpiperazine |

| 6-Methoxy-3-(4-methylphenyl)sulfonyl | C27H27N3O3S | 473.59 | 4-Methylphenylsulfonyl, methoxy |

| 3-(3-Chlorobenzenesulfonyl) Derivative | C27H25ClFN3O3S | 526.02 | Chlorobenzenesulfonyl, fluoro, ethyl |

The benzenesulfonyl group enhances electrophilicity, potentially improving receptor binding, while the 4-phenylpiperazine moiety may facilitate CNS penetration due to its lipophilic and hydrogen-bonding properties .

Synthesis and Preparation

The synthesis of this compound likely follows a multi-step pathway analogous to related quinoline derivatives :

Step 1: Quinoline Core Formation

The Skraup or Doebner-Miller reaction synthesizes the 6-methylquinoline backbone. For example, cyclization of 4-methylaniline with glycerol under acidic conditions yields 6-methylquinoline .

Step 2: Sulfonation at Position 3

Electrophilic aromatic substitution introduces the benzenesulfonyl group using benzenesulfonyl chloride (C6H5SO2Cl) in the presence of a Lewis acid catalyst (e.g., AlCl3).

Step 3: Piperazine Incorporation at Position 4

Nucleophilic aromatic substitution replaces a halogen (e.g., chlorine) at position 4 with 4-phenylpiperazine. This reaction typically occurs under reflux in a polar aprotic solvent like dimethylformamide (DMF).

Critical Reaction Parameters:

-

Temperature: 80–100°C for sulfonation; 120°C for piperazine coupling

-

Yield Optimization: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves piperazine coupling efficiency .

Physicochemical Properties and Solubility

The compound’s solubility remains uncharacterized, but predictions based on LogP values of analogous quinolones suggest moderate lipophilicity (LogP ≈ 3.1–3.5). This property may enhance blood-brain barrier permeability for CNS applications.

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.

-

In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.

-

Target Identification: Screen against kinase and G-protein-coupled receptor panels to identify primary molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume